tert-Butyl (6-isobutylpyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (6-isobutylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C14H22N2O2. It is a derivative of pyridine and is commonly used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-isobutylpyridin-3-yl)carbamate typically involves the reaction of 6-isobutylpyridin-3-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The process may involve continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-isobutylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
tert-Butyl (6-isobutylpyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (6-isobutylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-Butyl carbamate
- tert-Butyl (6-acetylpyridin-3-yl)carbamate
Uniqueness
tert-Butyl (6-isobutylpyridin-3-yl)carbamate is unique due to its specific structure, which imparts distinct reactivity and stability. This makes it particularly useful in applications where other similar compounds may not be as effective or stable .
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
tert-butyl N-[6-(2-methylpropyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)8-11-6-7-12(9-15-11)16-13(17)18-14(3,4)5/h6-7,9-10H,8H2,1-5H3,(H,16,17) |
InChI Key |
OSVOWMHVJIZCEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC=C(C=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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